3,5-Difluoro-4-isobutoxybenzoic acid

Vue d'ensemble

Description

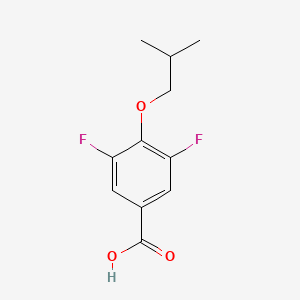

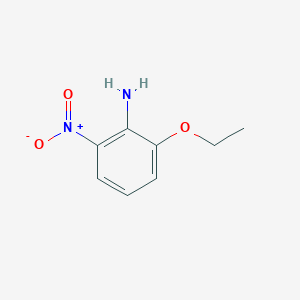

“3,5-Difluoro-4-isobutoxybenzoic acid” is a chemical compound with the molecular formula C11H12F2O3 . It has an average mass of 230.208 Da and a monoisotopic mass of 230.075455 Da .

Molecular Structure Analysis

The molecular structure of “3,5-Difluoro-4-isobutoxybenzoic acid” consists of a benzoic acid core with two fluorine atoms and an isobutoxy group attached to the benzene ring .

Physical And Chemical Properties Analysis

The boiling point of “3,5-Difluoro-4-isobutoxybenzoic acid” is predicted to be 319.5±37.0 °C .

Applications De Recherche Scientifique

Pharmaceutical Testing

3,5-Difluoro-4-isobutoxybenzoic acid: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as a benchmark for analytical methods used during the drug development process, including validation of drug formulations and during quality control procedures.

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 3,5-Difluoro-4-isobutoxybenzoic acid may be used in the development of fluorogenic RNA aptamers . These aptamers can form fluorescent complexes with specific small molecules, enhancing their fluorescence upon complex formation. This property is particularly useful for biosensing applications, which can include detecting the presence of certain proteins, nucleic acids, or even metabolites in agricultural samples.

Material Science

3,5-Difluoro-4-isobutoxybenzoic acid: can be a valuable compound in material science for the synthesis of complex molecules . Its structural properties may allow for the development of new polymeric materials or coatings with specific characteristics, such as increased resistance to environmental factors or improved mechanical properties.

Environmental Science

This compound’s derivatives could be used in environmental science to study the interaction of fluorinated organic molecules with the environment . Understanding these interactions is essential for assessing the environmental impact of various chemicals and for developing strategies to mitigate any potential negative effects.

Analytical Chemistry

In analytical chemistry, 3,5-Difluoro-4-isobutoxybenzoic acid is important for developing analytical methods . It can be used to calibrate instruments, validate analytical procedures, and serve as a comparison standard in the quantification of chemical substances within a sample.

Biochemistry

The compound may play a role in biochemistry research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors . Its unique structure could provide insights into the binding affinities and reaction mechanisms of biochemical processes.

Pharmacology

In pharmacology, 3,5-Difluoro-4-isobutoxybenzoic acid is used for pharmaceutical testing to ensure the quality and efficacy of medicinal products . It may also be involved in the synthesis of novel drug candidates with potential therapeutic applications.

Chemical Engineering

Lastly, in chemical engineering, this compound could be involved in process optimization, particularly in the synthesis of fine chemicals . Its properties might be leveraged to improve reaction conditions, increase yields, and reduce by-products in chemical manufacturing processes.

Safety and Hazards

Propriétés

IUPAC Name |

3,5-difluoro-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKSAEDCUJGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-isobutoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)

![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)

![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)

![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)